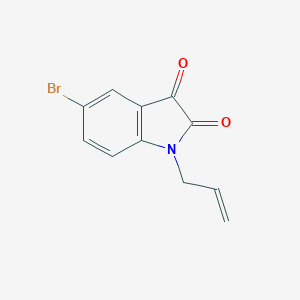

1-Allyl-5-bromo-1H-indole-2,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-prop-2-enylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZPJNMBNGTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Spectroscopic Guide to 1-Allyl-5-bromo-1H-indole-2,3-dione: A Comprehensive Analysis for Drug Discovery Professionals

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 1-Allyl-5-bromo-1H-indole-2,3-dione, a compound of significant interest in medicinal chemistry and drug development. Isatin and its derivatives are recognized for their wide range of biological activities, including potential antiviral, anti-inflammatory, and anticancer properties.[1][2] The introduction of an allyl group at the N1 position and a bromine atom at the C5 position of the indole scaffold creates a molecule with unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.

A thorough understanding of the structural features of this molecule is paramount for its effective utilization in drug design and synthesis. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral assignments but also the underlying principles that govern the observed signals. The protocols detailed herein are designed to be self-validating, ensuring researchers can confidently replicate and interpret these critical analytical techniques.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid indole-2,3-dione (isatin) core, functionalized with a reactive allyl group and a bromine atom that influences the aromatic system's electron density. Each spectroscopic technique provides a unique piece of the structural puzzle:

-

NMR Spectroscopy (¹H and ¹³C): Elucidates the carbon-hydrogen framework, providing information on the chemical environment, connectivity, and stereochemistry of the protons and carbons.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation patterns, aiding in the confirmation of the molecular formula and structural features.

The following sections will provide a detailed analysis of each of these techniques as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of CDCl₃. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Causality Behind Experimental Choices:

-

High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing the likelihood of signal overlap and simplifying spectral interpretation.

-

Proton Decoupling in ¹³C NMR: This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum where each carbon atom appears as a single line, facilitating peak assignment.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound shows characteristic signals for both the aromatic protons of the isatin core and the protons of the N-allyl group.

Table 1: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.68 | d | 1H | H-6 |

| 7.55 | dd | 1H | H-4 |

| 6.85 | d | 1H | H-7 |

| 5.80-5.69 | m | 1H | H-2' |

| 5.25 | d | 1H | H-3'a |

| 5.18 | d | 1H | H-3'b |

| 4.35 | d | 2H | H-1' |

Data sourced from Kharbach et al. (2017).[3][4]

Interpretation:

-

Aromatic Region (δ 6.8-7.7 ppm): The three aromatic protons appear as distinct signals. The downfield shift of these protons is due to the electron-withdrawing effect of the two carbonyl groups and the bromine atom. The observed splitting patterns (doublet and doublet of doublets) are consistent with the substitution pattern on the aromatic ring.

-

Allyl Group (δ 4.3-5.8 ppm):

-

The methylene protons (H-1') adjacent to the nitrogen appear as a doublet at 4.35 ppm, coupled to the vinylic proton H-2'.

-

The terminal vinylic protons (H-3'a and H-3'b) are diastereotopic and appear as two distinct doublets at 5.25 and 5.18 ppm.

-

The internal vinylic proton (H-2') appears as a multiplet between 5.80 and 5.69 ppm, resulting from coupling to both the methylene protons (H-1') and the terminal vinylic protons (H-3'a and H-3'b).[3][4]

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 178.3 | C-3 (C=O) |

| 156.1 | C-2 (N-C=O) |

| 148.1 | C-7a |

| 140.5 | C-6 |

| 130.4 | C-2' |

| 128.5 | C-4 |

| 118.9 | C-5 |

| 117.5 | C-3' |

| 115.2 | C-3a |

| 112.1 | C-7 |

| 42.5 | C-1' |

Data sourced from Kharbach et al. (2017).[3][4]

Interpretation:

-

Carbonyl Carbons (δ > 150 ppm): The two carbonyl carbons are the most downfield signals due to the strong deshielding effect of the double-bonded oxygen atoms. The C-3 carbonyl (ketone) is typically more downfield than the C-2 carbonyl (amide).

-

Aromatic and Vinylic Carbons (δ 110-150 ppm): The six aromatic carbons of the indole ring and the two vinylic carbons of the allyl group resonate in this region. The carbon bearing the bromine atom (C-5) is observed at 118.9 ppm.

-

Aliphatic Carbon (δ < 50 ppm): The methylene carbon of the allyl group (C-1') is the only sp³-hybridized carbon and appears at the most upfield chemical shift of 42.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by the strong absorptions of the carbonyl groups.

Experimental Protocol: Acquiring an FT-IR Spectrum

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a convenient and widely used method.

Step-by-Step Methodology:

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Causality Behind Experimental Choices:

-

ATR Technique: This method requires minimal sample preparation and is non-destructive. It is ideal for solid powders and provides high-quality spectra.

Predicted IR Spectral Data and Interpretation

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretch (aromatic and vinylic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1740-1720 | Strong | C=O stretch (ketone, C-3) |

| ~1720-1700 | Strong | C=O stretch (amide, C-2) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic) |

| ~1100 | Medium | C-N stretch |

| ~820 | Strong | C-H bend (aromatic, out-of-plane) |

| ~600 | Medium | C-Br stretch |

Interpretation:

-

Carbonyl Region (1700-1740 cm⁻¹): The most prominent features in the IR spectrum will be the two strong C=O stretching vibrations. The ketone carbonyl at C-3 is expected at a slightly higher wavenumber than the amide carbonyl at C-2 due to the influence of the adjacent nitrogen atom.

-

C-H Stretching Region (2850-3100 cm⁻¹): This region will contain absorptions corresponding to the sp² C-H bonds of the aromatic ring and the allyl group, as well as the sp³ C-H bonds of the allyl methylene group.

-

C=C Stretching Region (1470-1640 cm⁻¹): Absorptions for the C=C double bond of the allyl group and the aromatic ring will be present in this region.

-

Fingerprint Region (< 1400 cm⁻¹): This complex region will contain a multitude of bending vibrations, including the C-N stretch, aromatic C-H out-of-plane bending, and the C-Br stretch, providing a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and valuable structural information from its fragmentation pattern. For this compound, the presence of bromine is a key diagnostic feature.

Experimental Protocol: Acquiring a GC-MS Spectrum

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this compound due to its volatility.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Gas Chromatography: The compound is vaporized and separated from the solvent and any impurities on a capillary GC column. A temperature program is used to elute the compound.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by Electron Ionization (EI).

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Causality Behind Experimental Choices:

-

GC Separation: The gas chromatograph serves to purify the sample before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of a single component.

-

Electron Ionization (EI): EI is a high-energy ionization technique that causes reproducible fragmentation of the molecule, providing a characteristic "fingerprint" that can be used for structural elucidation and library matching.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine and predictable fragmentation pathways.

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 265/267 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 237/239 | [M - CO]⁺ | Loss of a carbonyl group |

| 224/226 | [M - C₃H₅]⁺ | Loss of the allyl group |

| 186/188 | [M - CO - C₃H₅]⁺ | Sequential loss of CO and the allyl group |

| 41 | [C₃H₅]⁺ | Allyl cation |

Data interpreted from the mass spectrum available on SpectraBase.[5]

Interpretation:

-

Molecular Ion Peak ([M]⁺): The presence of two peaks of nearly equal intensity at m/z 265 and 267 is the definitive signature of a compound containing one bromine atom, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br.[5] The nominal molecular weight is 266 g/mol .

-

Fragmentation Pattern:

-

Loss of CO: A common fragmentation pathway for diones is the loss of a neutral carbon monoxide molecule (28 Da), leading to the fragment ions at m/z 237 and 239.

-

Loss of the Allyl Group: Cleavage of the N-C bond can result in the loss of the allyl radical (41 Da), giving rise to the fragment ions at m/z 224 and 226.

-

Allyl Cation: The peak at m/z 41 corresponds to the stable allyl cation.

-

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its molecular structure. The combined data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are mutually supportive and offer a complete picture of the molecule's connectivity and functional group composition. This detailed guide serves as a valuable resource for researchers in drug discovery and development, enabling a deeper understanding of this important synthetic intermediate and facilitating its application in the creation of novel bioactive compounds. The self-validating protocols and in-depth interpretations presented herein are intended to uphold the highest standards of scientific integrity and empower researchers to confidently utilize these powerful analytical techniques.

References

-

da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324. [Link]

-

Medvedeva, N. I., Zobov, V. V., & Mironov, V. F. (2019). Isatin and Its Derivatives in the Synthesis of Heterocyclic Compounds. Chemistry of Heterocyclic Compounds, 55(1-2), 1-2. [Link]

-

Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3433. [Link]

-

Synthesis of Some New Isatin Derivatives and Identification of Their Structures. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 223-230. [Link]

-

X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives. (n.d.). AUREMN. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). The Royal Society of Chemistry. [Link]

-

Kharbach, Y., Kandri Rodi, Y., Elmsellem, H., Haoudi, A., Skalli, M. K., Ouzidan, Y., ... & Essassi, E. M. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). [Link]

-

Kharbach, Y., Kandri Rodi, Y., Elmsellem, H., Haoudi, A., Skalli, M. K., Ouzidan, Y., ... & Essassi, E. M. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

-

synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016). ResearchGate. [Link]

-

1-Allyl-5-bromoindolin-2,3-dione - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase. [Link]

-

5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. (2012). ResearchGate. [Link]

Sources

The Rising Therapeutic Potential of N-allyl-5-bromoisatin Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isatin Scaffold as a Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry due to its wide array of biological activities.[1] First discovered in 1841 as an oxidation product of indigo, this endogenous compound is found in various natural sources, including plants and mammalian tissues and fluids.[1] The isatin core is a privileged structure, meaning it can interact with multiple biological targets, leading to a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]

The chemical tractability of the isatin ring, with its reactive ketone group at the C3 position and the nucleophilic nitrogen at the N1 position, allows for extensive structural modifications. These modifications can fine-tune the molecule's pharmacokinetic and pharmacodynamic properties, enhancing its potency and selectivity for specific biological targets. This guide focuses on a particularly promising class of isatin derivatives: those bearing a bromine atom at the 5-position and an allyl group at the N1-position. The introduction of a bromine atom at the C5 position often enhances the lipophilicity and, consequently, the biological activity of the isatin molecule.[3] Similarly, N-alkylation, including N-allylation, has been shown to significantly influence the cytotoxic and other biological activities of isatin derivatives.[4]

This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential mechanisms of action of N-allyl-5-bromoisatin derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of N-allyl-5-bromoisatin Derivatives: A Practical Workflow

The synthesis of N-allyl-5-bromoisatin derivatives is typically achieved through a straightforward N-alkylation of the 5-bromoisatin core. This reaction leverages the nucleophilicity of the indole nitrogen to displace a leaving group from an allyl halide.

General Synthetic Protocol: N-allylation of 5-bromoisatin

This protocol outlines a general method for the synthesis of N-allyl-5-bromoisatin, which can be adapted for the synthesis of various derivatives.

Materials:

-

5-bromoisatin

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetone.

-

Addition of Base: To the solution, add a base to deprotonate the indole nitrogen. Anhydrous potassium carbonate (1.5-2 equivalents) is a commonly used base for this purpose. Alternatively, a stronger base like sodium hydride (1.1 equivalents) can be used, typically at 0 °C.

-

Addition of Allylating Agent: To the stirred suspension, add allyl bromide (1.2-1.5 equivalents) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 5-bromoisatin spot indicates the completion of the reaction.

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The precipitate is then filtered, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-allyl-5-bromoisatin.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or acetone is chosen to dissolve the reactants and facilitate the SN2 reaction.

-

Base: The base is crucial for deprotonating the N-H of the isatin, making it a more potent nucleophile to attack the allyl bromide. The choice between K₂CO₃ and NaH depends on the desired reactivity and reaction conditions.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is free of starting materials and by-products.

Biological Activities of N-allyl-5-bromoisatin Derivatives

The incorporation of the N-allyl and 5-bromo moieties into the isatin scaffold is anticipated to yield compounds with significant biological potential. While comprehensive studies on a wide range of N-allyl-5-bromoisatin derivatives are emerging, existing data on related compounds provide a strong rationale for their investigation.

Anticancer Activity

Isatin derivatives are well-documented for their potent anticancer activities, which are often mediated through the induction of apoptosis and cell cycle arrest.[1]

One study highlighted that N-allylisatin can inhibit the viability of hepatocellular carcinoma (HepG2) cells in a time- and dose-dependent manner and induce cell cycle arrest at the G2/M phase.[1] While this study did not include the 5-bromo substitution, it underscores the potential of the N-allyl group in conferring anticancer properties. The 5-bromo substitution is generally associated with enhanced cytotoxic activity.[5]

Table 1: Representative Anticancer Activity of Isatin Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-allylisatin | HepG2 | Not specified, but dose-dependent inhibition shown | [1] |

| 5,7-dibromo-N-(p-methylbenzyl)isatin | U937 (Leukemia) | 0.49 | [5] |

| 5-bromo-6-fluoro isatin | K562 (Leukemia) | 2.32 | [1] |

| 5,6,7-tribromoisatin (Compound 4l) | K562 (Leukemia) | 1.75 | [1] |

| 5,6,7-tribromoisatin (Compound 4l) | HepG2 (Hepatocellular carcinoma) | 3.20 | [1] |

| 5,6,7-tribromoisatin (Compound 4l) | HT-29 (Colon carcinoma) | 4.17 | [1] |

Note: Data for a series of N-allyl-5-bromoisatin derivatives is currently limited in the public domain. The table includes data for closely related compounds to illustrate the potential potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

N-allyl-5-bromoisatin derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-allyl-5-bromoisatin derivatives (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity

Isatin derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[6] The 5-bromo substitution is known to contribute to the antimicrobial efficacy of isatins.[6]

While specific data for N-allyl-5-bromoisatin derivatives is not extensively reported, the general activity of 5-bromoisatin-based compounds suggests that N-allyl derivatives would be promising candidates for antimicrobial screening.

Table 2: Representative Antimicrobial Activity of 5-Bromoisatin Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrimidine derivative of 5-bromoisatin (3g) | S. aureus | 6.25 | [6] |

| Pyrimidine derivative of 5-bromoisatin (3h) | S. aureus | 6.25 | [6] |

| Pyrimidine derivative of 5-bromoisatin (3i) | S. aureus | 6.25 | [6] |

| Pyrimidine derivative of 5-bromoisatin (3g) | E. coli | 12.5 | [6] |

| Pyrimidine derivative of 5-bromoisatin (3h) | E. coli | 12.5 | [6] |

| Pyrimidine derivative of 5-bromoisatin (3i) | E. coli | 12.5 | [6] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

N-allyl-5-bromoisatin derivatives (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Step-by-Step Procedure:

-

Prepare Compound Dilutions: Prepare serial twofold dilutions of the N-allyl-5-bromoisatin derivatives in MHB in the wells of a 96-well plate.

-

Inoculate with Bacteria: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Antiviral Activity

Certain isatin derivatives have shown promising antiviral activity. For instance, an N-allyl-isatin thiosemicarbazone derivative has been reported to inhibit HIV by acting on reverse transcriptase and viral structural proteins.[7] This finding suggests that the N-allyl moiety can be a key pharmacophore for antiviral activity.

Table 3: Representative Antiviral Activity of Isatin Derivatives

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| N-allyl-β-4',4'–diallyl thiosemicarbazone | HIV | Not specified | Activity reported | [7] |

| Aminopyrimidinimino isatin derivative (15l) | HIV-1 | MT-4 | 5.6 | [3] |

| Isatin-lamivudine hybrid (17b) | HIV-1 | CEM | 0.0742 | [3] |

Note: EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Mechanism of Action: Unraveling the Molecular Targets

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets. While the specific mechanisms for N-allyl-5-bromoisatin derivatives are still under investigation, the known targets of the broader isatin class provide valuable insights.

Enzyme Inhibition

Many isatin derivatives exert their biological effects by inhibiting key enzymes involved in disease progression.

-

Kinase Inhibition: Isatins are known to inhibit various protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some isatin derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

-

Aldehyde Dehydrogenase (ALDH) Inhibition: Certain isatin derivatives have been identified as potent inhibitors of aldehyde dehydrogenases, a family of enzymes that are overexpressed in many cancers and contribute to drug resistance.[5]

Induction of Apoptosis

A common mechanism of action for anticancer isatin derivatives is the induction of apoptosis, or programmed cell death. This can occur through various pathways, including:

-

Caspase Activation: Isatins can trigger the activation of caspases, a family of proteases that are central to the execution of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Some derivatives can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the initiation of the apoptotic cascade.

Conclusion and Future Directions

N-allyl-5-bromoisatin derivatives represent a promising class of compounds with the potential for significant therapeutic applications. The combination of the privileged isatin scaffold with the 5-bromo and N-allyl substituents offers a rich chemical space for the development of novel anticancer, antimicrobial, and antiviral agents.

While the current body of literature provides a strong foundation for the exploration of these derivatives, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on:

-

Synthesis and screening of a diverse library of N-allyl-5-bromoisatin derivatives to establish clear structure-activity relationships.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

-

Preclinical evaluation of the most promising candidates in animal models of disease to assess their efficacy and safety profiles.

The insights provided in this technical guide are intended to catalyze further research and development in this exciting area of medicinal chemistry, with the ultimate goal of translating the therapeutic potential of N-allyl-5-bromoisatin derivatives into novel clinical therapies.

References

-

Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2015). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Journal of Chemistry, 2015, 1–7. [Link]

- Bian, Y., Li, L., & Zhang, J. (2014). recent advances in anticancer profile of isatin and derivatives. European Journal of Biomedical AND Pharmaceutical sciences, 1(3), 306-323.

-

Charris, J., Hoskeri, A., & De Clercq, E. (2011). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. Bioorganic & Medicinal Chemistry Letters, 21(15), 4565–4568. [Link]

- Gaur, P., & Singh, R. (2017). Synthesis and Biological Evaluation of Isatin Based Thiazole Derivatives. Journal of Heterocyclic Chemistry, 54(5), 2968–2974.

- Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.

- Matesic, L., Locke, J. M., Vine, K. L., Ranson, M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. Current medicinal chemistry, 20(2), 268-288.

-

Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 2. Retrieved from [Link]

- Pandeya, S. N., Sriram, D., Nath, G., & De Clercq, E. (2005). Isatin derivatives as broad-spectrum antiviral agents: the current landscape. Mini reviews in medicinal chemistry, 5(10), 961-966.

- Pakravan, P., Kashanian, S., Khodaei, M. M., & Harding, F. J. (2013).

-

ResearchGate. (n.d.). Generation of N-allylated isatins using isatins and allyl bromide. Retrieved from [Link]

- Singh, U. P., & Bhat, H. R. (2012). Isatin derivatives as potent anti-cancer agents: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 31-38.

-

Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

Synthesis, Identification and evaluation of antibacterial activity of some new substituted N-benzyl-5-Bromo Isatin. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (n.d.). Retrieved from [Link]

- The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins. (2021). Computational and Structural Biotechnology Journal, 19, 4536–4547.

- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). Cytotoxic and anticancer activities of isatin and its derivatives: a comprehensive review from 2000-2008. Anti-cancer agents in medicinal chemistry, 9(4), 397-414.

- Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation. (2014). European Journal of Medicinal Chemistry, 84, 439-447.

-

KSV Journal of Pharmacy and Health Sciences 2024;1(1):22-30. (n.d.). Retrieved from [Link]

-

Synthesis of Substituted Isatins As Potential Antibacterial Agents. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. (n.d.). Retrieved from [Link]

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). Retrieved from [Link]

-

Novel isatin derivatives of podophyllotoxin: synthesis and cytotoxic evaluation against human leukaemia cancer cells as potent anti-MDR agents. (n.d.). Retrieved from [Link]

-

Structural and computational investigation of the novel Isatin derivative: Exploration of the pharmacokinetic and drug properties. (n.d.). Retrieved from [Link]

-

Evaluation of enzyme inhibition data in screening for new drugs. (n.d.). Retrieved from [Link]

-

Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. (n.d.). Retrieved from [Link]

-

Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). Retrieved from [Link]

-

Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (n.d.). Retrieved from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. (n.d.). Retrieved from [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Retrieved from [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, Biological Evaluation, and Molecular Docking Study of Novel Isatin Incorporated Thiazolyl Hydrazine. (n.d.). Retrieved from [Link]

-

EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by... (n.d.). Retrieved from [Link]

-

214787Orig1s000 CLINICAL MICROBIOLOGY/VIROLOGY REVIEW(S). (n.d.). Retrieved from [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. (n.d.). Retrieved from [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). Retrieved from [Link]

-

A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (n.d.). Retrieved from [Link]

-

Synthesis, Characterization and Evaluation of Biological Activity of Some Isatin Derivatives By B.Sc.in Chemistry 2018 College. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In-Vitro Evaluation of 1-Allyl-5-bromo-1H-indole-2,3-dione: A Technical Guide for Preclinical Research

Foreword

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, renowned for its privileged structure that imparts a wide spectrum of biological activities.[1][2][3] Its derivatives have been extensively explored, demonstrating significant potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide focuses on a specific, promising derivative: 1-Allyl-5-bromo-1H-indole-2,3-dione . The introduction of an allyl group at the N1 position and a bromine atom at the C5 position of the isatin core creates a molecule with unique physicochemical properties and therapeutic potential.[7][8] This document provides an in-depth technical overview of the essential in-vitro studies required to characterize the biological activity of this compound, with a particular emphasis on its anticancer properties. It is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

Synthesis and Characterization of this compound

A robust and reproducible synthesis is the foundation of any preclinical investigation. This compound can be efficiently synthesized from the commercially available 5-bromoisatin.

Synthetic Pathway

The synthesis involves an N-alkylation reaction of 5-bromoisatin with allyl bromide.[9][10] Phase transfer catalysis is often employed to facilitate the reaction and improve yields.[11]

Step-by-Step Synthesis Protocol

-

Preparation: To a solution of 5-bromoisatin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB).

-

Reaction: Add allyl bromide (1.2 equivalents) dropwise to the stirred suspension at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Characterization

The structure and purity of the synthesized this compound should be unequivocally confirmed by spectroscopic methods:

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allyl protons and the aromatic protons of the indole ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons, and allyl carbons. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of C₁₁H₈BrNO₂.[7][12] |

| FT-IR | Characteristic absorption bands for the carbonyl groups (C=O) and the C-Br bond. |

In-Vitro Anticancer Evaluation

A systematic in-vitro evaluation is crucial to determine the cytotoxic and antiproliferative potential of this compound against various cancer cell lines.

Cell Line Selection

A diverse panel of human cancer cell lines should be selected to assess the compound's spectrum of activity. This may include, but is not limited to:

-

MCF-7: Estrogen receptor-positive breast cancer

-

MDA-MB-231: Triple-negative breast cancer

-

A549: Non-small cell lung cancer

-

HCT116: Colorectal cancer

-

HeLa: Cervical cancer

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC₅₀ Values

The IC₅₀ values for this compound across different cell lines should be summarized in a table for easy comparison.

| Cell Line | IC₅₀ (µM) at 48h |

| MCF-7 | [Insert experimental data] |

| MDA-MB-231 | [Insert experimental data] |

| A549 | [Insert experimental data] |

| HCT116 | [Insert experimental data] |

| HeLa | [Insert experimental data] |

Mechanistic Studies: Unraveling the Mode of Action

Understanding the mechanism by which this compound exerts its cytotoxic effects is paramount for its further development as a therapeutic agent. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[13]

Apoptosis Induction

This flow cytometry-based assay is a standard method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

Cell Cycle Analysis

Many anticancer agents induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation. The effect of this compound on the cell cycle can be investigated using flow cytometry after staining with a DNA-intercalating dye like propidium iodide.

Caspase Activation: The Executioners of Apoptosis

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[14][15] Isatin derivatives have been reported to act as caspase inhibitors or activators, depending on their substitution pattern.[16][17] The activation of key caspases, such as caspase-3, -8, and -9, can be measured to elucidate the apoptotic pathway.

Commercially available colorimetric or fluorometric assay kits can be used to measure the activity of specific caspases in cell lysates after treatment with this compound.

Based on existing literature on indole derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and subsequent activation of the executioner caspase-3.[18][19]

Conclusion and Future Directions

This guide outlines a foundational in-vitro testing cascade for the preclinical evaluation of this compound. The data generated from these studies will provide a comprehensive understanding of its cytotoxic potential, mechanism of action, and spectrum of activity. Positive and compelling results from these in-vitro assays will warrant further investigation, including in-vivo efficacy studies in animal models of cancer, to fully assess its therapeutic promise. The versatility of the isatin scaffold also allows for further structural modifications to optimize potency and selectivity, paving the way for the development of novel and effective anticancer agents.

References

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.). National Institutes of Health.

- In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses. (n.d.). National Institutes of Health.

- In Vitro and In Silico Evaluation of Isatin-Derived Spirooxindoles as Antituberculosis Drug Candidates. (2025). PubMed Central.

- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark.

- Synthesis of N-substituted isatin derivatives (2a-i, 3a-b). (n.d.). ResearchGate.

- Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. (n.d.). MDPI.

- Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. (n.d.). MDPI.

- Synthesis of Substituted Isatins. (n.d.). PubMed Central.

- Design, synthesis, characterization, and Biological Studies of Isatin Derivatives. (2024). Journal of Xi'an Shiyou University, Natural Science Edition.

- Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors. (n.d.). ResearchGate.

- Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2025). ResearchGate.

- Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. (2019). Asian Journal of Pharmacy and Pharmacology.

- Synthesis of 5-Substituted Indole-2,3-dione. (n.d.). ResearchGate.

- This compound. (n.d.). Benchchem.

- Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (2025). ResearchGate.

- Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. (n.d.). PubMed Central.

- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. (n.d.). ResearchGate.

- Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. (2008). PubMed.

- 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis and necrosis with activation of different caspases in rat splenocytes. (2004). PubMed.

- SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2017). ResearchGate.

- Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. (2024). National Institutes of Health.

- Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. (2020). Current Topics in Medicinal Chemistry.

-

Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. (2025). PubMed Central. Retrieved from [Link]

- Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. (2018). Journal of Pharmaceutical Research International.

- Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (n.d.). Connect Journals.

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (n.d.). MDPI.

- SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. (2025). ResearchGate.

- synthesis of new 1h-indole-2,3-dione derivatives using phase-transfer catalysis and characterization by x-ray crystallography. (2016). ResearchGate.

- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. (n.d.). PubMed Central.

- Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. (n.d.). PubMed.

- Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). PubMed Central.

- 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. (n.d.). ResearchGate.

- A Comparative Guide to the In Vitro and In Vivo Activity of 5-Bromoindole-Derived Compounds. (n.d.). Benchchem.

- New Isatin–Indole Conjugates: Synthesis, Characterization, and a Plausible Mechanism of Their in vitro Antiproliferative Activity. (2020). Drug Design, Development and Therapy.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. (2023). PubMed Central.

- 5,6-Dibromo-1H-indole-2,3-dione. (n.d.). ResearchGate.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico Evaluation of Isatin‐Derived Spirooxindoles as Antituberculosis Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journaljpri.com [journaljpri.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole induces apoptosis and necrosis with activation of different caspases in rat splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

An In-depth Technical Guide to the Mechanism of Action of 1-Allyl-5-bromo-1H-indole-2,3-dione

Abstract

1-Allyl-5-bromo-1H-indole-2,3-dione is a synthetic heterocyclic compound belonging to the isatin family of molecules. Isatin and its derivatives are a subject of intense research in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. This technical guide provides a comprehensive analysis of the putative mechanism of action of this compound, drawing upon the extensive body of literature on related isatin analogs. We will explore the key structural features of this molecule and propose its likely molecular targets and signaling pathway interactions. Furthermore, this guide will present detailed experimental protocols to validate these hypotheses, offering a roadmap for researchers and drug development professionals.

Introduction: The Isatin Scaffold as a Privileged Structure in Drug Discovery

Isatin (1H-indole-2,3-dione) is an endogenous indole derivative found in mammalian tissues and fluids, and it serves as a versatile molecular scaffold for the synthesis of a plethora of biologically active compounds.[1][2][3] The isatin nucleus, with its fused aromatic and five-membered lactam rings containing two carbonyl groups at positions 2 and 3, provides a unique template for structural modifications.[4][5] These modifications have led to the development of numerous derivatives with a broad range of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2][5][6]

The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the indole ring. Key positions for derivatization include the nitrogen atom at position 1 (N-1) and the aromatic ring, particularly at position 5 (C-5). The subject of this guide, this compound, possesses two critical substitutions: an allyl group at the N-1 position and a bromine atom at the C-5 position. These modifications are not arbitrary and are often designed to enhance potency, selectivity, and pharmacokinetic properties.

Structural Features and Their Mechanistic Implications

The chemical structure of this compound is characterized by the planar isatin core, with the allyl group positioned over this ring system.[7][8] The bromine atom at the C-5 position significantly influences the electronic properties of the aromatic ring.

-

The N-1 Allyl Group: The introduction of an allyl group at the N-1 position can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and cellular uptake.[9] This substituent can also engage in specific hydrophobic interactions within the binding pockets of target proteins.

-

The C-5 Bromo Group: Halogenation at the C-5 position of the isatin ring is a common strategy to enhance biological activity. The bromine atom is an electron-withdrawing group that can modulate the reactivity of the isatin core. Furthermore, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Studies on other brominated isatin derivatives have shown improved anticancer and kinase inhibitory activities.[1]

Proposed Mechanisms of Action

Based on the extensive literature on isatin derivatives, we propose that this compound exerts its biological effects through a multi-targeted mechanism, primarily involving the inhibition of protein kinases and the induction of apoptosis.

Inhibition of Protein Kinases

A significant body of evidence points to isatin derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

-

Cyclin-Dependent Kinases (CDKs): Some brominated isatin derivatives have been identified as inhibitors of CDKs, particularly CDK2.[1] CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Isatin-based compounds have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis.[10] Inhibition of VEGFR-2 can suppress the formation of new blood vessels, which is essential for tumor growth and metastasis.

The proposed interaction of this compound with a generic kinase active site is depicted below. The isatin core can form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The N-allyl and C-5 bromo substituents can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.

Caption: Proposed binding mode of this compound in a kinase active site.

Induction of Apoptosis

Many isatin derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[11] This is often a consequence of kinase inhibition or the modulation of other signaling pathways.

-

Bcl-2 Family Proteins: The Bcl-2 family of proteins are key regulators of apoptosis. Some indole-based compounds have been designed as inhibitors of anti-apoptotic Bcl-2 proteins, thereby promoting cell death.[12]

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. Inhibition of NF-κB activation has been observed for some indole derivatives, leading to increased sensitivity of cancer cells to apoptotic stimuli.[13]

A potential signaling pathway leading to apoptosis is illustrated below.

Caption: Proposed signaling pathway for apoptosis induction.

Other Potential Mechanisms

Isatin derivatives have also been reported to inhibit other enzymes, such as carboxylesterases, α-glucosidase, and α-amylase.[9][14] While less documented for anticancer activity, these off-target effects could contribute to the overall pharmacological profile of the compound.

Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms of action for this compound, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key assays.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

-

Kinase Panel Screening: A primary screen should be performed using a commercial kinase profiling service to assess the inhibitory activity against a broad panel of kinases at a fixed concentration (e.g., 10 µM).

-

IC50 Determination: For kinases that show significant inhibition in the primary screen, a dose-response study should be conducted to determine the half-maximal inhibitory concentration (IC50).

-

Prepare a series of dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, LanthaScreen™, or radioactive filter binding assay).

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

| Parameter | Description |

| Kinases | Panel of relevant kinases (e.g., CDK2, VEGFR-2, etc.) |

| Substrate | Specific peptide or protein substrate for each kinase |

| ATP Concentration | Typically at or near the Km for each kinase |

| Compound Concentrations | Serial dilutions (e.g., from 100 µM to 1 nM) |

| Detection Method | Luminescence, fluorescence, or radioactivity-based |

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cell lines.

Methodology:

-

Cell Viability Assay (MTT or CellTiter-Glo®):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) to determine the percentage of viable cells.

-

Calculate the IC50 value for cytotoxicity.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cancer cells with the test compound at its IC50 concentration for different time points.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Methodology:

-

Treat cancer cells with the test compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, Bcl-2, Bax, cleaved caspase-3, IκBα, phospho-IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising heterocyclic compound with the potential for significant biological activity. Based on the extensive research on the isatin scaffold, its mechanism of action is likely to involve the inhibition of multiple protein kinases and the induction of apoptosis. The N-allyl and C-5 bromo substitutions are key structural features that are expected to enhance its potency and modulate its target profile. The experimental protocols outlined in this guide provide a robust framework for the detailed elucidation of its molecular mechanisms, which is a critical step in its further development as a potential therapeutic agent.

References

-

de Oliveira, C. H., de Cássia, R., & Steindel, M. (2021). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry, 9, 735392. [Link]

-

Ahmad, I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. Pharmaceuticals, 15(3), 272. [Link]

-

Ahmad, I., et al. (2022). Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery. PubMed, 15(3), 272. [Link]

-

Khan, F. A., & Maalik, A. (2015). Advances in Pharmacology of Isatin and its Derivatives: A Review. Tropical Journal of Pharmaceutical Research, 14(10), 1937-1946. [Link]

-

Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 84-90. [Link]

-

Tsyshkova, E. N., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 84-90. [Link]

-

Structure, Bioactivity and Synthesis of Natural Products with Hexahydropyrrolo[2,3-b]indole. (n.d.). Springer. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Journal of Pharmaceutical Research International, 21(2), 1-19. [Link]

-

Ibrahim, S. A., & Elsaman, T. (2018). Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. ResearchGate. [Link]

-

Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. International Journal of Molecular Sciences, 24(23), 14656. [Link]

-

Kvasnicova, T., et al. (2024). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry, 72(1), 229-242. [Link]

-

Wang, S., et al. (2014). Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 289-296. [Link]

-

Verdonck, S., et al. (2022). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Frontiers in Chemistry, 10, 1028308. [Link]

-

El-Naggar, A. M., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(18), 6688. [Link]

-

Kandri Rodi, Y., et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201. [Link]

-

Yancan, H., et al. (2020). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Bioorganic Chemistry, 104, 104202. [Link]

-

Safe, S., et al. (2015). 3-(2-Bromoethyl)-indole Inhibits the Growth of Cancer Cells and NF-κB Activation. Oncology Reports, 34(1), 13-20. [Link]

-

Annuur, R. M., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(52), 32957-32981. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (2021). Molecules, 26(16), 4786. [Link]

-

Maamri, K., et al. (2012). 5-Bromo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o240. [Link]

-

Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Journal of Medicinal Chemistry, 50(10), 2443-2452. [Link]

-

Rasheed, L., et al. (2023). Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. ACS Omega, 8(17), 15197-15212. [Link]

-

5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE. (n.d.). Matrix Fine Chemicals. [Link]

-

Golen, J. A., & Manke, D. R. (2016). 5,6-Dibromo-1H-indole-2,3-dione. IUCrData, 1(3), x160293. [Link]

Sources

- 1. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 2. journaljpri.com [journaljpri.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 5. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 1-Allyl-5-bromo-1H-indole-2,3-dione: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

1-Allyl-5-bromo-1H-indole-2,3-dione is a versatile heterocyclic compound belonging to the isatin class of molecules, which are recognized as privileged scaffolds in medicinal chemistry.[1] Its utility as a synthetic building block for more complex, biologically active molecules is well-established.[2] This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound, focusing on its solubility and stability profiles. Understanding these parameters is fundamental for researchers in drug discovery and development, as they directly impact formulation, bioavailability, and shelf-life. This document outlines theoretical considerations, detailed experimental protocols for characterization, and potential degradation pathways, offering a holistic framework for its scientific investigation.

Introduction: The Chemical and Biological Significance of this compound

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of compounds extensively studied for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3][4] The isatin core features a highly reactive dione moiety that allows for extensive chemical modification, enabling the synthesis of diverse molecular architectures.[1]

The subject of this guide, this compound, incorporates three key structural modifications to the parent isatin scaffold, each contributing to its unique chemical character and potential for further functionalization:

-

The Isatin Core: Provides the fundamental heterocyclic framework known for its biological relevance.

-

N-1 Allyl Group: The allyl substituent is a valuable functional group for subsequent chemical transformations, such as 1,3-dipolar cycloadditions, to build more complex heterocyclic systems.[2][5] N-alkylation can also enhance pharmacokinetic properties.[3]

-

C-5 Bromo Substituent: The bromine atom at the 5-position significantly influences the electronic properties of the aromatic ring and serves as a key handle for metal-catalyzed cross-coupling reactions, further expanding synthetic possibilities.[2] Halogenation is a known strategy to enhance biological potency in isatin derivatives.[1][6]

Given its potential as a precursor for novel therapeutics, a thorough understanding of its solubility and stability is paramount for any researcher working with this molecule.

Physicochemical Properties

A summary of the core physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | 5-bromo-1-(prop-2-en-1-yl)-1H-indole-2,3-dione | Benchchem[2] |

| Molecular Formula | C₁₁H₈BrNO₂ | Maamri et al. (2012)[7] |

| Molecular Weight | 266.09 g/mol | Maamri et al. (2012)[7] |

| Appearance | Red prismatic crystals | Kharbach et al.[8] |

| Structure | The nine-membered fused-ring system is nearly planar. | Maamri et al. (2012)[7] |

Solubility Profile

Solubility is a critical determinant of a compound's suitability for biological screening, formulation, and in vivo administration. The solubility of this compound is governed by its molecular structure, which possesses both hydrophobic (bromo-substituted benzene ring, allyl group) and polar (dione moiety) characteristics.

Qualitative Solubility in Common Laboratory Solvents

Based on observations from synthetic procedures reported in the literature, a qualitative solubility profile can be inferred. The compound is frequently synthesized or modified in polar aprotic solvents and recrystallized from alcohols.

| Solvent Class | Solvent | Observed Solubility | Rationale & Citation |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Used as a reaction solvent for N-alkylation of 5-bromoisatin.[8][9] |

| Halogenated | Chloroform (CDCl₃) | Soluble | Used as a solvent for NMR spectroscopic analysis.[5][9] |

| Polar Protic | Ethanol | Soluble upon heating; sparingly soluble at room temp. | Used as a solvent for recrystallization to purify the final product.[5][9] |

| Aqueous | Water | Insoluble (predicted) | The largely hydrophobic nature of the molecule suggests poor aqueous solubility. |

Experimental Workflow for Quantitative Solubility Determination

To move beyond qualitative descriptions, a quantitative analysis is essential. The shake-flask method is the gold standard for determining equilibrium solubility. The following workflow outlines the necessary steps.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol: Quantitative Solubility Assessment

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accuracy, immediately filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any remaining particulates.

-

Dilution: Prepare a series of accurate dilutions of the filtrate using the same solvent or a mobile phase compatible with the analytical method.

-

Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Create a standard curve using known concentrations of the compound to determine the concentration of the saturated solution.

-

Calculation: Calculate the solubility from the concentration of the saturated solution and express it in appropriate units (e.g., mg/mL, µg/mL, or mM).

Stability Profile and Degradation Pathways

Assessing the stability of a potential drug candidate is a mandatory regulatory requirement and is crucial for determining its shelf-life and storage conditions.[10] Forced degradation studies, or stress testing, are performed to identify likely degradation products and establish the intrinsic stability of the molecule.[11][12]

Forced Degradation Studies (Stress Testing)

Forced degradation involves subjecting the compound to conditions more severe than accelerated stability testing. As per ICH guidelines, key stress conditions include acid, base, oxidation, heat, and light.[10]

| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M - 1 M HCl; Room Temp or elevated (e.g., 60°C) | Hydrolysis of the C2-N1 amide (lactam) bond, leading to ring-opening. |

| Base Hydrolysis | 0.1 M - 1 M NaOH; Room Temp | Saponification of the C2-N1 amide bond, leading to the salt of the ring-opened acid. |

| Oxidation | 3-30% H₂O₂; Room Temp | Oxidation of the indole ring or the allyl group (e.g., epoxidation or diol formation). |

| Thermal Degradation | Solid state or solution at elevated temp (e.g., 80-100°C) | Non-specific decomposition; depends on the presence of other reagents. |

| Photolytic Degradation | Exposure to UV/Vis light (ICH Q1B guidelines) | Photoreactions, potentially involving the bromine substituent or the dione system. |

Plausible Degradation Pathways

The isatin scaffold is susceptible to certain chemical transformations under stress conditions. The most probable degradation pathway involves the hydrolysis of the internal amide (lactam) bond within the five-membered ring.

Caption: Potential degradation pathways for this compound.

Detailed Protocol: Forced Degradation Study

This protocol outlines the steps to generate and analyze samples from a forced degradation study. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Degradation:

-

Mix equal volumes of the stock solution and 0.2 M HCl (to get a final HCl concentration of 0.1 M).

-

Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis.

-

-

Base Degradation:

-

Mix equal volumes of the stock solution and 0.2 M NaOH (to get a final NaOH concentration of 0.1 M).

-

Incubate at room temperature. Withdraw aliquots at various time points.

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of 6% hydrogen peroxide (to get a final H₂O₂ concentration of 3%).

-

Incubate at room temperature and protect from light. Withdraw aliquots at various time points.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) in an oven.

-

Separately, reflux a solution of the compound in a neutral solvent (e.g., water:methanol 50:50).

-

Sample at various time points.

-

-

Photolytic Degradation:

-